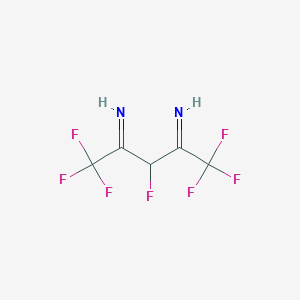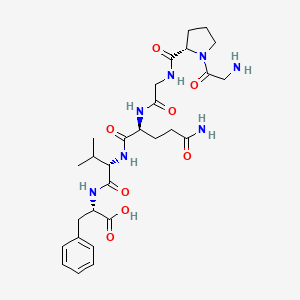
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- is a complex peptide compound composed of multiple amino acids. It contains a total of 84 atoms, including 41 hydrogen atoms, 28 carbon atoms, 7 nitrogen atoms, and 8 oxygen atoms . This compound is notable for its intricate structure, which includes various functional groups such as carboxylic acids, primary amides, secondary amides, and tertiary amides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- typically involves the stepwise coupling of the constituent amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by deprotection and washing to ensure the purity of the product. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) and coupling additives like HOBt or HOAt.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the synthesis process and allow for the production of large quantities. These machines can precisely control reaction conditions such as temperature, pH, and solvent composition, ensuring high yields and purity.
化学反応の分析
Types of Reactions
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as the phenyl group in phenylalanine.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications in the peptide chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group in phenylalanine can lead to the formation of phenylalanine derivatives with hydroxyl or ketone groups.
科学的研究の応用
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: This compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: The compound can be used in the production of bioactive peptides and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by mimicking natural substrates or inhibitors. The detailed mechanism can vary depending on the specific biological context and target.
類似化合物との比較
Similar Compounds
L-Phenylalanine: A single amino acid that is a precursor to this peptide.
Glycyl-L-prolylglycyl-L-glutaminyl-L-valyl-: A shorter peptide chain lacking the phenylalanine residue.
Other Peptides: Various peptides with similar amino acid sequences but different functional groups or chain lengths.
Uniqueness
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties
特性
CAS番号 |
457614-20-9 |
|---|---|
分子式 |
C28H41N7O8 |
分子量 |
603.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H41N7O8/c1-16(2)24(27(41)33-19(28(42)43)13-17-7-4-3-5-8-17)34-25(39)18(10-11-21(30)36)32-22(37)15-31-26(40)20-9-6-12-35(20)23(38)14-29/h3-5,7-8,16,18-20,24H,6,9-15,29H2,1-2H3,(H2,30,36)(H,31,40)(H,32,37)(H,33,41)(H,34,39)(H,42,43)/t18-,19-,20-,24-/m0/s1 |
InChIキー |
QLOPUAASMLYAIM-XHOYROJHSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CN |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
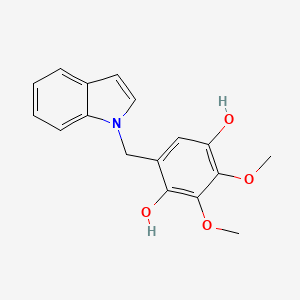
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
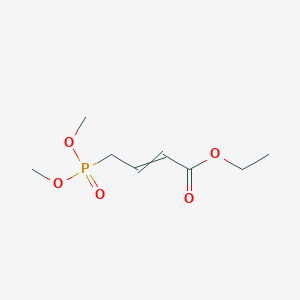
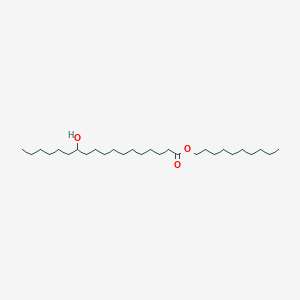
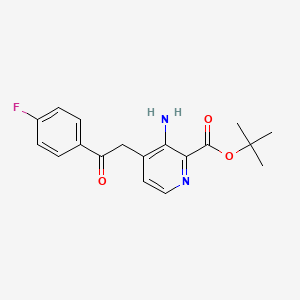
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
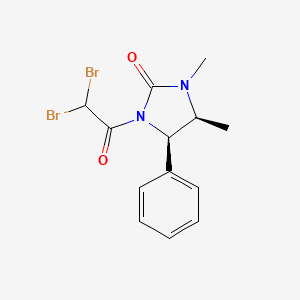
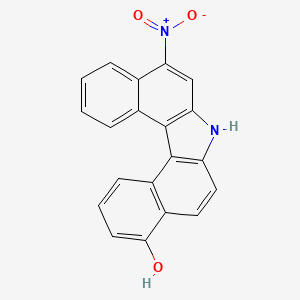
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
